2-(Chlorodifluoromethyl)quinoline
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Overview
Description
2-(Chlorodifluoromethyl)quinoline is a chemical compound with the molecular formula C10H6ClF2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(Chlorodifluoromethyl)quinoline, can be achieved through various methods. Common synthetic routes involve cyclization reactions, where starting materials such as anilines and aldehydes undergo condensation reactions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 2-(Chlorodifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
2-(Chlorodifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antimalarial properties
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of fluoroquinolone antibiotics .
Comparison with Similar Compounds
Fluoroquinolines: These compounds have similar structures but differ in the position and number of fluorine atoms.
Chloroquinolines: These compounds contain chlorine atoms at different positions on the quinoline ring.
Uniqueness: 2-(Chlorodifluoromethyl)quinoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency as an enzyme inhibitor and its stability under various conditions .
Properties
Molecular Formula |
C10H6ClF2N |
---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]quinoline |
InChI |
InChI=1S/C10H6ClF2N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
InChI Key |
HRRHQKHKNSHJRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(F)(F)Cl |
Origin of Product |
United States |
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